

Interpreting the Certificate of Analysis for Lumiracoxib-d6: A Comparative Guide

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Compound of Interest

Compound Name: Lumiracoxib-d6

Cat. No.: B15142543

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For researchers and drug development professionals utilizing deuterated standards, a thorough understanding of the Certificate of Analysis (CoA) is paramount to ensure the accuracy and reliability of experimental results. This guide provides a comprehensive interpretation of a typical CoA for **Lumiracoxib-d6**, presenting a comparative analysis with two other deuterated COX-2 inhibitors, Celecoxib-d4 and Rofecoxib-d6.

Data Summary of Deuterated Coxib Inhibitors

The following table summarizes the key quantitative data typically found on a Certificate of Analysis for **Lumiracoxib-d6** and its alternatives. These values represent typical specifications for high-quality deuterated reference standards.

Parameter	Lumiracoxib-d6	Celecoxib-d4[1]	Rofecoxib-d6
CAS Number	1225453-72-4[2]	544686-20-6[1][3][4] [5][6]	143322-57-0
Molecular Formula	C ₁₅ H ₇ D ₆ ClFNO ₂ [2]	C ₁₇ H ₁₀ D ₄ F ₃ N ₃ O ₂ S[1]	C ₁₇ H ₈ D ₆ O ₄ S
Molecular Weight	299.76 g/mol [2]	385.40 g/mol [3][5]	320.40 g/mol
Chemical Purity (by HPLC)	≥98.0%	>95%[1]	≥98.0%
Isotopic Enrichment (by MS)	≥99%	≥98%	≥99%
Specific Impurities	Un-deuterated Lumiracoxib <1.0%	Un-deuterated Celecoxib <2.0%	Un-deuterated Rofecoxib <1.0%

Experimental Protocols

The data presented in the CoA is generated through rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the deuterated compound and to identify and quantify any impurities.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

- A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).

Procedure:

- **Standard Preparation:** A known concentration of the reference standard is prepared in a suitable solvent (e.g., Acetonitrile).
- **Sample Preparation:** A sample of the deuterated compound is prepared at the same concentration as the standard.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 25°C
 - UV Detection Wavelength: 254 nm
- **Analysis:** The standard and sample solutions are injected into the HPLC system. The resulting chromatograms are analyzed to determine the area of the main peak corresponding to the deuterated compound and any impurity peaks.
- **Calculation:** The chemical purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Objective: To determine the percentage of the deuterated compound relative to its non-deuterated counterpart and other isotopic variants.

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

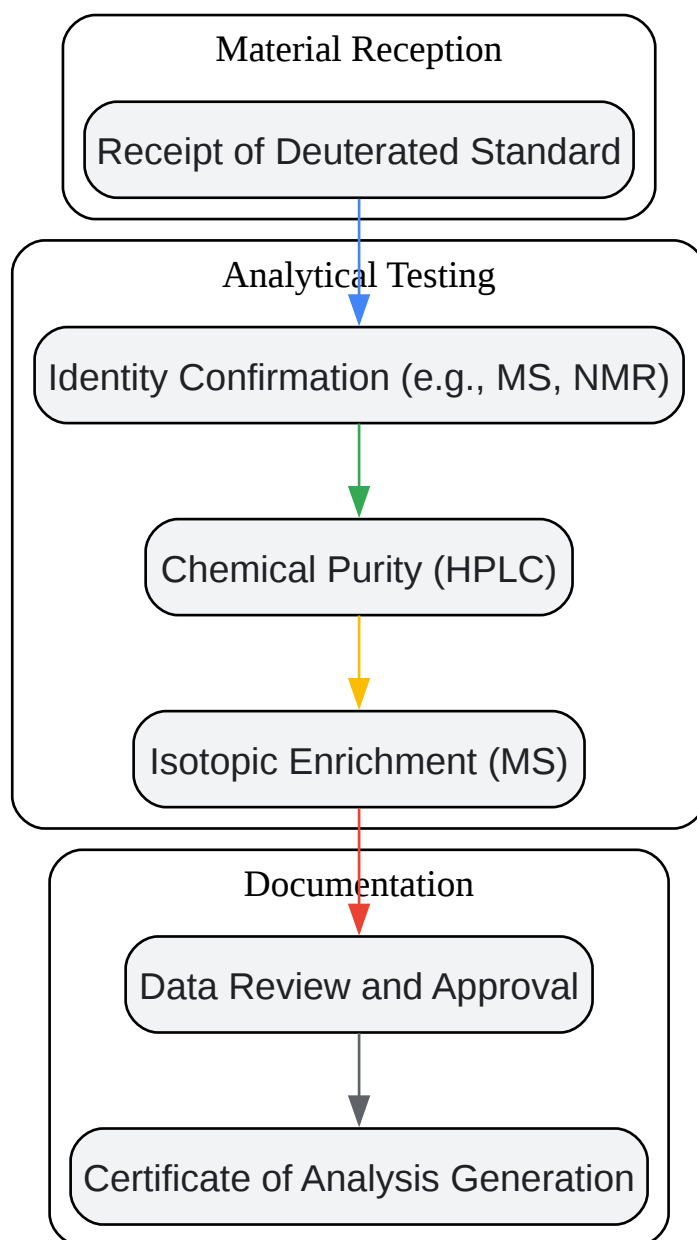
Procedure:

- **Sample Preparation:** The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

- Ionization: The molecules are ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
- Data Analysis: The relative intensities of the ion corresponding to the fully deuterated molecule (e.g., **Lumiracoxib-d6**) and the ion corresponding to the non-deuterated molecule (Lumiracoxib) are measured.
- Calculation: The isotopic enrichment is calculated as the percentage of the deuterated species relative to the sum of all isotopic species.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the typical workflow from receiving a reference material to issuing a Certificate of Analysis.

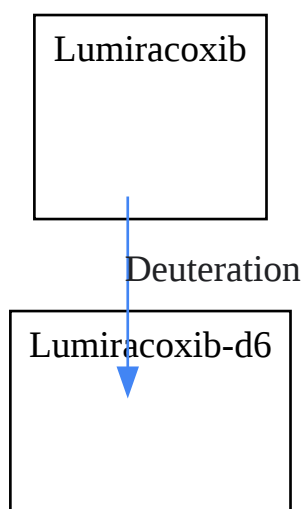


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CoA Workflow Diagram

Structural Comparison of Lumiracoxib and Lumiracoxib-d6

The diagram below highlights the positions of deuterium substitution in **Lumiracoxib-d6** compared to its non-deuterated form.



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Lumiracoxib vs. **Lumiracoxib-d6**

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